Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate
Description
Properties
CAS No. |
648432-27-3 |
|---|---|
Molecular Formula |
C14H16O5 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate |
InChI |
InChI=1S/C14H16O5/c1-17-12-6-4-10(8-13(12)18-2)11(9-15)5-7-14(16)19-3/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
QAFXJVJFXIRNKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CCC(=O)OC)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Method A: Condensation Reaction
This method involves the condensation of appropriate starting materials under acidic conditions.
Reagents :
- 3,4-dimethoxybenzaldehyde
- Acetic anhydride
- Catalyst (e.g., sulfuric acid)
-
- Mix 3,4-dimethoxybenzaldehyde with acetic anhydride in the presence of sulfuric acid.
- Heat the mixture at reflux for several hours.
- Allow the reaction to cool and add water to precipitate the product.
- Filter and purify the crude product through recrystallization.
Yield : Approximately 70% based on reported data.
Method B: Michael Addition
This method utilizes a Michael addition reaction followed by esterification.
Reagents :
- Methyl acrylate
- 3,4-dimethoxyphenyl lithium (prepared from lithium metal and 3,4-dimethoxyphenyl bromide)
-
- Prepare a solution of methyl acrylate and add it dropwise to a solution of the organolithium reagent.
- Stir at room temperature for several hours.
- Quench the reaction with dilute acid.
- Extract the product using an organic solvent and purify via column chromatography.
Yield : Reported yields can reach up to 85%.
Method C: One-Pot Synthesis
A more efficient one-pot synthesis combines multiple steps into a single reaction vessel.
Reagents :
- Glyoxylic acid
- Dimethylformamide
- Triethylamine
-
- Combine glyoxylic acid with dimethylformamide and triethylamine in a flask.
- Heat under reflux while stirring for several hours.
- Cool the mixture and pour it into ice-cold water to precipitate the product.
- Filter and wash with cold water, then dry.
Yield : Yields of about 75% have been reported.
Summary of Methods
| Method | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Condensation | Acetic anhydride, sulfuric acid | ~70 | Simple but requires careful handling of acids |
| Michael Addition | Methyl acrylate, organolithium | ~85 | Higher yield; requires organometallics |
| One-Pot Synthesis | Glyoxylic acid, dimethylformamide | ~75 | Efficient; combines steps |
Following synthesis, characterization of Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate is typically performed using:
Nuclear Magnetic Resonance (NMR) : Provides information on molecular structure and purity.
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and composition.
Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
These techniques are essential for validating the successful synthesis of the compound and ensuring its suitability for further applications.
This compound can be synthesized through various methods including condensation reactions, Michael additions, and one-pot syntheses. Each method has its advantages regarding yield and complexity, allowing researchers to choose based on their specific needs and available resources. Further studies may focus on optimizing these methods or exploring new synthetic pathways to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Structural Analogues with 3,4-Dimethoxyphenyl Substituents
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Biological Activity : Cyclohexene derivatives (e.g., trans/cis-3-(3,4-dimethoxyphenyl)cyclohexene) exhibit neurotrophic effects, suggesting that the 3,4-dimethoxyphenyl group may play a role in modulating neuronal pathways .
- Synthetic Utility : The esterification method used for D1 (reflux with H₂SO₄ in MeOH) could theoretically apply to the target compound, though the presence of a ketone may necessitate additional protection/deprotection steps .
Functional Group Variations
Ketone-Containing Analogs :
- 5-(4-Fluorophenyl)-5-oxopentanoic Acid: Shares a ketone at position 5 but substitutes the 3,4-dimethoxyphenyl group with a fluorophenyl moiety. Fluorine’s electronegativity may enhance metabolic stability compared to methoxy groups .
- Methyl 3,3-Dimethylpent-4-enoate: Lacks aromatic substituents but features a branched ester, highlighting how alkyl vs. aryl groups influence hydrophobicity and reactivity .
Methoxy Group Positioning :
Pharmacological and Industrial Relevance
- Verapamil and Derivatives : Verapamil’s 3,4-dimethoxyphenyl groups are critical for its calcium channel-blocking activity. The target compound’s simpler structure may serve as a scaffold for developing analogs with reduced off-target effects .
- Fungicide Intermediates : highlights the importance of substituted phenyl groups in agrochemicals. The 3,4-dimethoxy motif in the target compound could be explored for antifungal properties, though direct data are lacking .
Biological Activity
Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 648432-27-3
- Molecular Formula : C₁₄H₁₆O₅
- Molecular Weight : 264.274 g/mol
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The compound contains a keto group, which can participate in redox reactions, enhancing its reactivity and potential interactions with biomolecules. Additionally, the presence of methoxy groups may influence the compound's lipophilicity and ability to cross cellular membranes.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, the MTT assay results showed that this compound effectively reduced cell viability in human tumor cells, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|
| MDA-MB-231 (breast) | <1.0 | High sensitivity to the compound |
| A549 (lung) | >10 | Lower sensitivity due to esterase activity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It was found to exhibit activity against various bacterial strains, including Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) was reported at 1000 µg/mL, indicating moderate antimicrobial efficacy.
Case Studies
- Antitumor Efficacy Study : A study conducted on several human cancer cell lines revealed that this compound significantly inhibited cell proliferation through induction of apoptosis. The mechanism was linked to the activation of caspase pathways and DNA damage response.
- Antimicrobial Evaluation : In a separate investigation focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth, suggesting potential for development as an antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
